molecular formula C19H36ClNO2 B13850264 Dicyclomine-d4 Hydrochloride

Dicyclomine-d4 Hydrochloride

Cat. No.: B13850264
M. Wt: 350.0 g/mol
InChI Key: GUBNMFJOJGDCEL-JWIOGAFXSA-N
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Description

Dicyclomine-d4 Hydrochloride is a deuterated form of Dicyclomine Hydrochloride, which is an anticholinergic agent used primarily to treat irritable bowel syndrome (IBS). The deuterated form is often used in scientific research to study the pharmacokinetics and metabolic pathways of the drug due to its stability and distinguishable mass spectrometric properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dicyclomine-d4 Hydrochloride involves the incorporation of deuterium atoms into the Dicyclomine molecule. This can be achieved through various methods, including the use of deuterated reagents or solvents during the synthesis process. The reaction typically involves the esterification of 1-cyclohexylcyclohexanecarboxylic acid with 2-(diethylamino)ethanol in the presence of deuterated catalysts or solvents .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous quality control measures to ensure the purity and consistency of the deuterated compound. The use of deuterated solvents and reagents is optimized to reduce costs and improve yield .

Chemical Reactions Analysis

Types of Reactions

Dicyclomine-d4 Hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Dicyclomine-d4 Hydrochloride is widely used in scientific research for various applications:

Mechanism of Action

Dicyclomine-d4 Hydrochloride exerts its effects through a dual mechanism:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dicyclomine-d4 Hydrochloride is unique due to its deuterated form, which provides enhanced stability and allows for more precise analytical studies. The deuterium atoms make it easier to track and study the compound in biological systems using mass spectrometry .

Properties

Molecular Formula

C19H36ClNO2

Molecular Weight

350.0 g/mol

IUPAC Name

[1,1,2,2-tetradeuterio-2-(diethylamino)ethyl] 1-cyclohexylcyclohexane-1-carboxylate;hydrochloride

InChI

InChI=1S/C19H35NO2.ClH/c1-3-20(4-2)15-16-22-18(21)19(13-9-6-10-14-19)17-11-7-5-8-12-17;/h17H,3-16H2,1-2H3;1H/i15D2,16D2;

InChI Key

GUBNMFJOJGDCEL-JWIOGAFXSA-N

Isomeric SMILES

[2H]C([2H])(C([2H])([2H])OC(=O)C1(CCCCC1)C2CCCCC2)N(CC)CC.Cl

Canonical SMILES

CCN(CC)CCOC(=O)C1(CCCCC1)C2CCCCC2.Cl

Origin of Product

United States

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